

# Application Notes and Protocols for the Total Synthesis of Marcfortine Alkaloids

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## Compound of Interest

Compound Name: *Marcfortine A*

Cat. No.: *B1244817*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The **marcfortine** alkaloids, isolated from *Penicillium roqueforti*, are a family of prenylated indole alkaloids renowned for their potent anthelmintic activity. Their complex and intriguing molecular architectures, particularly the presence of a bicyclo[2.2.2]diazaoctane core, have made them compelling targets for total synthesis. While **Marcfortine A** is a prominent member of this family, a *de novo* total synthesis has not been prominently reported in the scientific literature, likely due to its relative abundance from natural sources. It has, however, been utilized as a starting material for the synthesis of other complex alkaloids, such as Paraherquamide A[1]. This document provides detailed synthetic protocols for the total synthesis of the closely related and structurally complex analogs, Marcfortine B and Marcfortine C. These syntheses showcase elegant strategies for the construction of the key structural motifs of the marcfortine family.

## Total Synthesis of ( $\pm$ )-Marcfortine B

The first total synthesis of ( $\pm$ )-Marcfortine B was accomplished by Trost and coworkers. The key features of this synthesis include a palladium-catalyzed carboxylative trimethylenemethane (TMM) [3+2] cycloaddition to construct the spirocyclic cyclopentane core and a subsequent intramolecular Michael addition and radical cyclization to form the bicyclo[2.2.2]diazaoctane ring system[2][3][4][5][6][7].

## Key Experimental Protocols

### 1. Palladium-Catalyzed Carboxylative [3+2] TMM Cycloaddition:

- Reaction: To a solution of the TMM donor and the TMM acceptor (oxindole derivative) in toluene is added a catalytic amount of palladium acetate and triisopropyl phosphite.
- Conditions: The reaction mixture is refluxed.
- Yield: This reaction proceeds cleanly to give the spirocyclic acid.

### 2. Intramolecular Michael Addition:

- Reaction: The substrate, a tetrahydropyridine moiety appended to the spirocyclic core, undergoes cyclization.
- Conditions: The reaction proceeds quantitatively.
- Stereoselectivity: A single isomer is generated, attributed to the shielding of the *re* face of the Michael acceptor by the aromatic portion of the molecule[2].

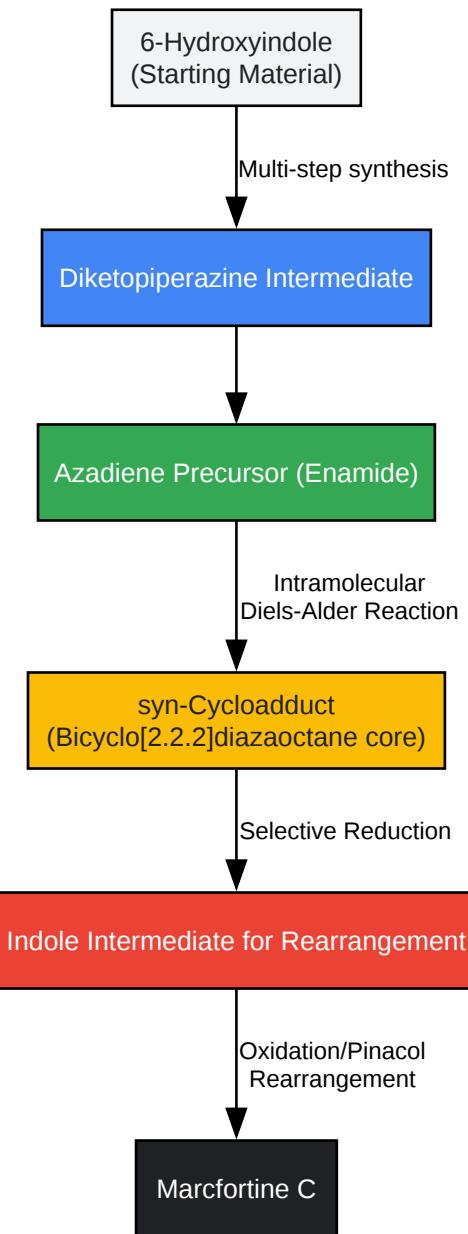
### 3. Radical Cyclization to form the Bicyclo[2.2.2]diazaoctane Core:

- Reaction: A xanthate ester is formed, allowing for radical generation in a Barton-McCombie fashion. This radical cyclizes onto the olefin.
- Conditions: The reaction utilizes stoichiometric AIBN and catalytic tributyltin hydride.
- Outcome: This step completes the challenging bicyclo[2.2.2]diazaoctane core of Marcfortine B[2].

## Quantitative Data Summary

Step No.	Reaction	Reagents and Conditions	Yield (%)	Reference
1	Pd-Catalyzed TMM Cycloaddition	Pd(OAc) <sub>2</sub> , P(Oi-Pr) <sub>3</sub> , Toluene, reflux	Not specified	[5]
2	Intramolecular Michael Addition	Not specified	Quantitative	[2]
3	Radical Cyclization	AIBN (stoichiometric), Bu <sub>3</sub> SnH (catalytic)	Not specified	[2]

## Synthetic Strategy Overview



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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. Total Synthesis of Marcfortine B by Trost [\[organic-chemistry.org\]](https://organic-chemistry.org)
- 3. Concise, Biomimetic Total Synthesis of d,L-Marcfortine C - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 4. Collection - Concise Total Synthesis of (±)-Marcfortine B - Journal of the American Chemical Society - Figshare [\[figshare.com\]](https://figshare.com)
- 5. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 6. Concise total synthesis of (+/-)-marcfortine B - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 7. Item - Concise Total Synthesis of (±)-Marcfortine B - American Chemical Society - Figshare [\[acs.figshare.com\]](https://acs.figshare.com)
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